REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH:13]2[CH2:15][CH2:16][CH:10]1[CH2:11][N:12]2C)(=O)C1C=CC=CC=1>Cl>[CH3:1][N:9]1[CH2:14][CH:13]2[CH2:15][CH2:16][CH:10]1[CH2:11][NH:12]2
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Name
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2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
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Quantity
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17.2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N1C2CN(C(C1)CC2)C
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Name
|
|
Quantity
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172 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solution was evaporated to dryness in vacuo
|
Type
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CUSTOM
|
Details
|
the residue triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The supernatant, after centrifugation, was decanted
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Type
|
DRY_WITH_MATERIAL
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Details
|
The hygroscopic residue of 2-methyl-2,5-diazabicyclo[2.2.2]octane . 2HCl (12.1 g, 81.5%) was dried in vacuo
|
Type
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CUSTOM
|
Details
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It slowly decomposed above 300°C.
|
Name
|
|
Type
|
|
Smiles
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CN1C2CNC(C1)CC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |